molecular formula C13H16BNO3 B8024553 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile

Cat. No.: B8024553
M. Wt: 245.08 g/mol
InChI Key: ZSPFGKYIIPZZJH-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile: is an organic compound that features a boronic ester group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile typically involves the following steps:

  • Borylation Reaction: : The introduction of the boronic ester group is often achieved through a borylation reaction. This can be done using a palladium-catalyzed cross-coupling reaction between a halogenated benzonitrile and bis(pinacolato)diboron under inert conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine.

  • Hydrolysis: : The intermediate product is then subjected to hydrolysis to introduce the hydroxyl group at the desired position on the benzene ring. This step typically involves the use of aqueous acid or base under controlled temperature conditions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxyl group in 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile can undergo oxidation to form a corresponding ketone or aldehyde. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: : The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds. This reaction typically requires a palladium catalyst and a base.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation with palladium on carbon.

    Substitution: Palladium acetate, triphenylphosphine, and potassium carbonate in anhydrous toluene or ethanol.

Major Products

    Oxidation: Formation of 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde.

    Reduction: Formation of 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzylamine.

    Substitution: Formation of various substituted benzonitriles depending on the halide used in the reaction.

Scientific Research Applications

Chemistry

In organic chemistry, 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile is used as a building block for the synthesis of more complex molecules. Its boronic ester group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Biology and Medicine

This compound has potential applications in medicinal chemistry for the development of new drugs. The boronic ester group can interact with biological molecules, making it useful in the design of enzyme inhibitors and other bioactive compounds.

Industry

In the materials science industry, this compound can be used in the synthesis of polymers and other advanced materials. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile exerts its effects depends on the specific reaction or application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. In biological systems, the boronic ester group can form reversible covalent bonds with hydroxyl or amino groups in proteins, potentially inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzaldehyde
  • 2-Hydroxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile
  • 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzylamine

Uniqueness

What sets 2-Hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)benzonitrile apart from similar compounds is its specific substitution pattern, which can influence its reactivity and the types of reactions it can undergo. The position of the hydroxyl and nitrile groups relative to the boronic ester group can affect the compound’s electronic properties and steric hindrance, making it more suitable for certain applications.

Properties

IUPAC Name

2-hydroxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-6-9(8-15)11(10)16/h5-7,16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSPFGKYIIPZZJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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